Cas no 1344630-80-3 ((2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine)

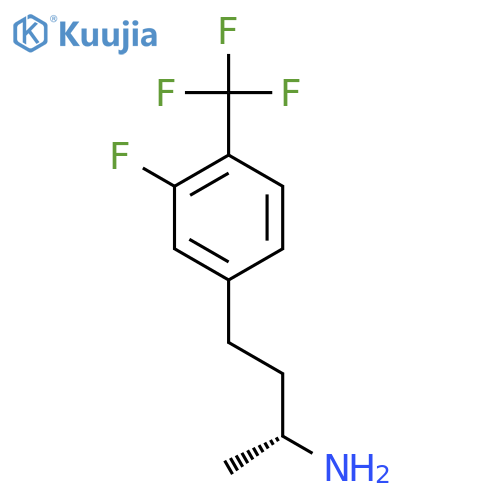

1344630-80-3 structure

商品名:(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine

(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1344630-80-3

- (2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine

- EN300-1932177

- (2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine

-

- インチ: 1S/C11H13F4N/c1-7(16)2-3-8-4-5-9(10(12)6-8)11(13,14)15/h4-7H,2-3,16H2,1H3/t7-/m1/s1

- InChIKey: QPMQVDNBRIIFFP-SSDOTTSWSA-N

- ほほえんだ: FC1=C(C(F)(F)F)C=CC(=C1)CC[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 235.09841207g/mol

- どういたいしつりょう: 235.09841207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26Ų

(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932177-2.5g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-0.05g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-0.25g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-5.0g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 5g |

$5345.0 | 2023-06-01 | ||

| Enamine | EN300-1932177-10g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-1.0g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 1g |

$1844.0 | 2023-06-01 | ||

| Enamine | EN300-1932177-1g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-0.5g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-0.1g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1932177-5g |

(2R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]butan-2-amine |

1344630-80-3 | 5g |

$3065.0 | 2023-09-17 |

(2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1344630-80-3 ((2R)-4-3-fluoro-4-(trifluoromethyl)phenylbutan-2-amine) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量